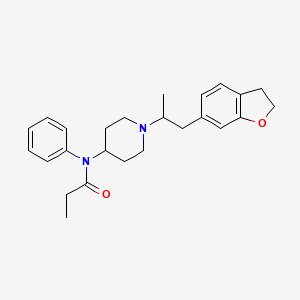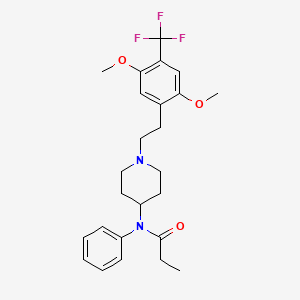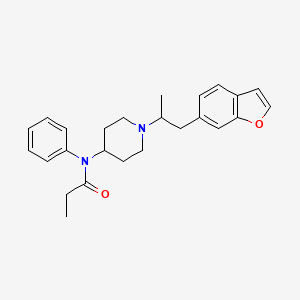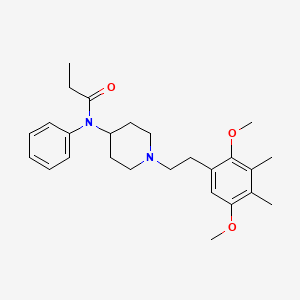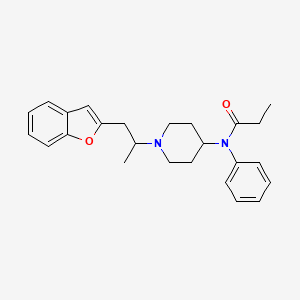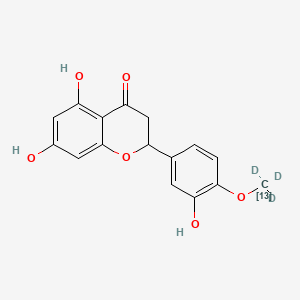
Hesperetin-13C-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hesperetin-13C-d3 is a labeled flavonoid compound, specifically a deuterated and carbon-13 labeled version of hesperetin. Hesperetin is a naturally occurring flavanone found in citrus fruits and is known for its diverse biological activities. The labeled version, this compound, is primarily used as an internal standard in mass spectrometry for the quantification of hesperetin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hesperetin-13C-d3 involves the incorporation of deuterium and carbon-13 isotopes into the hesperetin molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The synthetic route often involves the use of deuterated reagents and carbon-13 labeled precursors under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production process is optimized to minimize the loss of isotopic labels and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Hesperetin-13C-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications and studying its behavior under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs with altered functional groups .
Applications De Recherche Scientifique
Hesperetin-13C-d3 has a wide range of scientific research applications:
Mécanisme D'action
Hesperetin-13C-d3 exerts its effects through several molecular targets and pathways. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity. Additionally, it upregulates the low-density lipoprotein (LDL) receptor, leading to reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of these lipoproteins, thereby lowering cholesterol levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naringenin: Another flavanone found in citrus fruits, with similar antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry for the precise quantification of hesperetin. The deuterium and carbon-13 labels provide distinct mass spectrometric signatures, allowing for accurate tracking and analysis in complex biological matrices .
Propriétés
Formule moléculaire |
C16H14O6 |
|---|---|
Poids moléculaire |
306.29 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-[3-hydroxy-4-(trideuterio(113C)methoxy)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1+1D3 |
Clé InChI |
AIONOLUJZLIMTK-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine](/img/structure/B10817379.png)
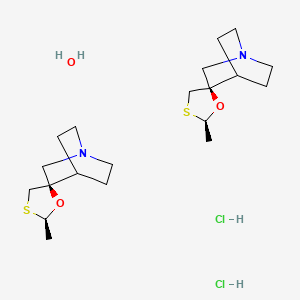
![[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride](/img/structure/B10817390.png)
![Disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]phthalate](/img/structure/B10817393.png)
![(1R,2R,13S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B10817399.png)
![(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide](/img/structure/B10817400.png)
![2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol](/img/structure/B10817427.png)

